3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under conditions that promote the formation of the trifluoromethyl group on the thieno[2,3-b]pyridine core.
Attachment of the 3,4-Dimethoxyphenylmethyl Group: This step can be carried out using a Friedel-Crafts alkylation reaction, where the thieno[2,3-b]pyridine core is reacted with a 3,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Introduction of the 4-Fluorophenyl Group: This step involves the use of a suitable fluorinating agent, such as N-fluorobenzenesulfonimide, to introduce the fluorine atom onto the phenyl ring.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an appropriate amine, such as 4-fluoroaniline, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is of interest in synthetic organic chemistry due to its complex structure and potential for further functionalization. It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group and the fluorine atom can enhance its binding affinity to biological targets, while the carboxamide group can form hydrogen bonds with proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group and the fluorine atom in 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide distinguishes it from similar compounds. These groups can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F4N3O3S/c1-33-17-8-3-12(10-18(17)34-2)9-15-11-16(24(26,27)28)19-20(29)21(35-23(19)31-15)22(32)30-14-6-4-13(25)5-7-14/h3-8,10-11H,9,29H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHQUHYPBNTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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